molecular formula C6H5NO3 B140041 4-Nitrophenol CAS No. 100-02-7

4-Nitrophenol

Cat. No.: B140041
CAS No.: 100-02-7
M. Wt: 139.11 g/mol
InChI Key: BTJIUGUIPKRLHP-UHFFFAOYSA-N
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Description

It appears as a slightly yellow crystalline material and is moderately toxic . This compound is used in various industrial applications and scientific research due to its unique chemical properties.

Mechanism of Action

Target of Action

The primary targets of 4-Nitrophenol are enzymes such as Sulfotransferase 1A1 and Alpha-amylase 2B . Sulfotransferase 1A1 is involved in the sulfate conjugation of catecholamines, phenolic drugs, and neurotransmitters . Alpha-amylase 2B plays a crucial role in carbohydrate metabolism .

Mode of Action

This compound interacts with its targets by undergoing a reduction process. This process involves the conversion of this compound to 4-aminophenol . The reduction of this compound is considered a universally accepted model catalytic reaction due to the ease of measuring kinetic parameters .

Biochemical Pathways

The reduction of this compound affects energy metabolism by disturbing carbohydrate and lipid metabolism . It also impacts the estrogen signaling pathway . The oxidative stress caused by the perturbation of amino acids is a key factor in the toxicity of this compound .

Pharmacokinetics

It is known that this compound is a slightly yellow, crystalline material, moderately toxic . It shows two polymorphs in the crystalline state, and its solubility in water varies with temperature .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its toxicity. The mechanism of this compound toxicity involves oxidative stress caused by the perturbation of amino acids, which affects energy metabolism and the estrogen signaling pathway .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of this compound. It is commonly present in soils and in surface and ground waters, causing severe environmental impact and health risk . The pH, temperature, and applied potential are crucial parameters in the overall optimization of the process .

Biochemical Analysis

Biochemical Properties

4-Nitrophenol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, often involving the reduction of this compound to other compounds .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through a variety of mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

P-Nitrophenol can be synthesized through the nitration of phenol using dilute nitric acid at room temperature . This reaction produces a mixture of 2-nitrophenol and 4-nitrophenol. The process involves slowly adding concentrated nitric acid to water, followed by the gradual addition of phenol while maintaining the temperature between 45-50°C . The reaction mixture is then allowed to stand, and the product is separated and purified.

Industrial Production Methods

Commercially, p-nitrophenol is produced through a two-step process involving the nitration of chlorobenzene followed by the hydrolysis of the resulting mononitrochlorobenzene . This method is efficient for large-scale production and ensures a high yield of the desired product.

Comparison with Similar Compounds

P-Nitrophenol is similar to other nitrophenols, such as 2-nitrophenol and 3-nitrophenol, which also contain nitro groups on the benzene ring but differ in their positions relative to the hydroxyl group . Compared to its isomers, p-nitrophenol is less volatile and has a higher boiling point due to intermolecular hydrogen bonding . It is also more commonly used in industrial applications and scientific research due to its stability and reactivity.

List of Similar Compounds

  • 2-Nitrophenol
  • 3-Nitrophenol
  • 2,4-Dinitrophenol
  • Picric acid (2,4,6-trinitrophenol)

P-Nitrophenol’s unique combination of chemical properties and versatility makes it a valuable compound in various fields of study and industry.

Properties

IUPAC Name

4-nitrophenol
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InChI

InChI=1S/C6H5NO3/c8-6-3-1-5(2-4-6)7(9)10/h1-4,8H
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InChI Key

BTJIUGUIPKRLHP-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])O
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Molecular Formula

C6H5NO3
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Related CAS

22098-38-0 (mercury(2+) salt), 57936-22-8 (tin(2+) salt), 64047-79-6 (aluminum salt), 64047-80-9 (iron(3+) salt), 64047-81-0 (magnesium salt), 64047-82-1 (tin(4+) salt), 64047-83-2 (zinc salt), 64070-86-6 (manganese(2+) salt), 824-78-2 (hydrochloride salt)
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DSSTOX Substance ID

DTXSID0021834
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Molecular Weight

139.11 g/mol
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Physical Description

4-nitrophenol appears as a white to light yellow crystalline solid. Contact may severely irritate skin and eyes. Poisonous by ingestion and moderately toxic by skin contact., Colorless to slightly yellow crystals; [HSDB], Solid, COLOURLESS-TO-PALE-YELLOW CRYSTALS., A white to light yellow crystalline solid.
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Boiling Point

534 °F at 760 mmHg (Decomposes) (NTP, 1992), 279 °C (Decomposes), 534 °F
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Flash Point

377 °F (NTP, 1992), 377 °F, 169 °C
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Solubility

less than 0.1 mg/mL at 70 °F (NTP, 1992), Solubility in water, 269,000 mg/L at 90 °C, Freely soluble in alcohol, chloroform, ether; soluble in solution of fixed alkali hydroxides and carbonates, Very soluble in ethanol, ether, and acetone, In water, 32.8 g/L at 40 °C, In water, 10,000 mg/L at 15 °C; 16,000 ng/L at 25 °C, In water, 15,600 mg/L at 25 °C, 11.6 mg/mL, Solubility in water, g/100ml at 20 °C: 1.24
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Density

1.48 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.479 g/cu cm at 20 °C, 1.5 g/cm³, 1.48
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Vapor Density

1.244 at 149 °F (NTP, 1992) - Heavier than air; will sink (Relative to Air), 1.244 at 149 °F
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Vapor Pressure

1 mmHg at 68 °F ; 18.7 mmHg at 367 °F; 2.2 mmHg at 295 °F (NTP, 1992), 0.0000979 [mmHg], 9.79X10-5 mm Hg at 20 °C; 5X10-4 mm Hg at 25 °C /Extrapolated/, Vapor pressure, Pa at 20 °C: 0.0032, 1 mmHg
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Mechanism of Action

The effects of phenobarbital treatment on the biotransformation of parathion by intact mouse liver were investigated, and the subsequent effect of phenobarbital on the acute toxicity of parathion were examined. Daily intraperitoneal treatment of male Hla(SW)BR Swiss Webster mice with 80 mg/kg phenobarbital for 4 days induced hepatic cytochrome p450 content, as well as hepatic oxidative activation and oxidative detoxification of parathion, while antagonizing the acute toxicity of parathion without directly affecting tissue cholinesterase activities. Perfusion of mouse livers from control and phenobarbital treated mice resulted in the generation of paraoxon, p-nitrophenol, and p-nitrophenyl sulfate, and p-nitrophenyl glucuronide; phenobarbital increased production of p-nitrophenol, p-nitrophenyl glucuronide, and p-nitrophenyl sulfate from livers perfused with parathion but had no effect on the production of paraoxon., Nitrophenols interfere with normal metabolism by uncoupling oxidative phosphorylation. For the mononitrophenols, the order of severity of effects is 4->3-> 2-nitrophenol.
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Color/Form

Colorless to slightly yellow crystals, YELLOW TO BROWN SOLID

CAS No.

100-02-7
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Melting Point

235 to 239 °F (Sublimes) (NTP, 1992), 113-114 °C, 113.8 °C, 111-116 °C, 235-239 °F (sublimes)
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Synthesis routes and methods I

Procedure details

The 4-nitro-2-hydroxymethylphenol is then converted to a 2-halomethyl-4-nitrophenol via a mild halogenation reaction such as a thionyl chloride in THF or is produced directly from 4-nitrophenol in a solution of concentrated HCl, a catalytic amount of H2SO4 and formaldehyde dimethylacetal solution by bubbling gaseous HCl through the solution at about 50 to 80° C. (preferably 70° C.) until a thick white precipitate is formed. The thionyl chloride conversion of the 2-hydroxymethyl group is shown process is shown as follows:
Quantity
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[Compound]
Name
2-halomethyl-4-nitrophenol
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Synthesis routes and methods II

Procedure details

Substrate stock solutions were prepared by dissolving ˜50 mg BAPNA or suc-AAPF-PNP in DMSO; these stock solutions were then diluted with DMSO and 0.1 M TRIS/HCl buffer (pH 7.4) to provide substrate solutions of various concentrations (final concentration of DMSO in each substrate solution was 15% v/v). A measured quantity of particles; 30-100 mg, were placed in a microcentrifuge tube, 1.3 ml of substrate solution was added, and the mixture was bath-sonicated to completely disperse the particles. The mixture was then placed in a water bath at 30° C. for 5-6 hours, with additional agitation provided every 45-60 minutes. The mixture was then removed from the water bath and centrifuged at 14,000 rpm for 30 minutes. The reaction time was measured from initial sonication to the beginning of centrifugation. Catalytic activity was determined from the increase in free p-nitrophenol concentration, measured by UV/VIS spectroscopy at 410 nm with an extinction coefficient of 8500 M−1 cm−1. The measured absorbance was compared to that of the substrate solution at 410 nm and from the absorbance due to light scattering of the particle dispersion of particles in 0.1 M Tris buffer (prepared identically as above) at 410 nm. These contributions to the absorbance were subtracted from the total absorbance at 410 nm to obtain the absorbance due to free p-nitrophenol. Each data point was calculated based on the average of 3 to 7 trials.
Name
Quantity
50 mg
Type
reactant
Reaction Step One
[Compound]
Name
suc-AAPF
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0 (± 1) mol
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reactant
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Synthesis routes and methods III

Procedure details

A p-nitrophenylacetate stock solution is made by dissolving p-nitrophenylacetate in dimethylsulfoxide (DMSO) to constitute a 0.1 M solution. Before assay, a sample of the stock solution is diluted 100-fold in 50 mM sodium acetate pH 5.0 to make a 1 mM solution. A 100 μl volume of 1 mM p-nitrophenylacetate is mixed with each dilution of the enzyme and then incubated at 25° C. for 10 minutes. Substrate alone, enzyme alone, and buffer alone are run as controls. p-Nitrophenol standard solutions of 0.25, 0.2, 0.1, 0.05, and 0.02 mM are prepared by diluting a 10 mM stock solution in 50 mM sodium acetate pH 5.0. At 10 minutes, 50 μl of 1.0 M Tris-HCl pH 8.0 buffer is added to each well (including samples, substrate control, enzyme control, reagent control, and standards), mixed, and the absorbance at 405 nm immediately measured on e.g. a SPECTRAMAX™ 340 PC plate reader (Molecular Devices, Sunnyvale, Calif., USA). One unit of acetyl xylan esterase activity is defined as the amount of enzyme capable of releasing 1 μmole of p-nitrophenolate anion per minute at pH 5, 25° C.
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[Compound]
Name
solution
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Reaction Step Five
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Tris-HCl
Quantity
50 μL
Type
reactant
Reaction Step Eight
[Compound]
Name
acetyl xylan
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Synthesis routes and methods IV

Procedure details

Paraoxon, when placed in an appropriately buffered methanol solution containing La3+ ions held in a sspH region between 7 and 11, underwent rapid methanolysis at ambient temperature to produce diethyl methyl phosphate and p-nitrophenol. A detailed reaction scheme is given in Scheme 1.
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Synthesis routes and methods V

Procedure details

To develop color in the two detection systems, coverslips with bound conjugates were rinsed briefly in alkaline buffer (Tris-HCl 100 mM; 100 mM NaLl, 50 mM MgCl2, pH 9.5) and the phosphatase reaction was developed in this buffer containing 40 mM of nitroblue tetrazolium and 40 mM 5-bromo-4-chloro-3 indolyl phosphate (alternatively, it may be possible to utilize the chromogenic phosphatase substrate p-nitrophenyl phosphate which can be enzymatically cleaved by alkaline phosphatase to yield soluble colored p-nitrophenol). Slides were monitored microscopically for the deposition of a purple reaction product at incorporation sites and the reaction was stopped prior to overdevelopment (5-60 minutes) by immersion in stop buffer (10 mM Tris-HCl, 5 mM EDTA; pH 8.0). Coverslips were air dried and mounted onto slides with Permount for evaluation and photomicroscopy.
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Nitrophenol
Reactant of Route 2
Reactant of Route 2
4-Nitrophenol
Reactant of Route 3
4-Nitrophenol
Reactant of Route 4
4-Nitrophenol
Reactant of Route 5
4-Nitrophenol
Reactant of Route 6
4-Nitrophenol

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